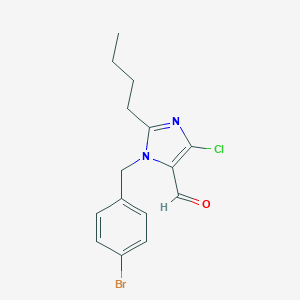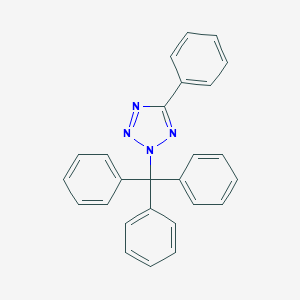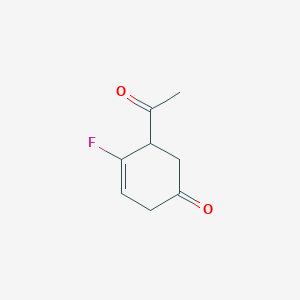
5-Acetyl-4-fluorocyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-fluorocyclohex-3-en-1-one (AFCHO) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexenones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and other biological molecules. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and β-glucuronidase. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been shown to disrupt the structure and function of cell membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one inhibits the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been found to inhibit the growth of several tumor cell lines, including MCF-7 and HeLa cells. In vivo studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one has analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Acetyl-4-fluorocyclohex-3-en-1-one has several advantages for lab experiments, including its high purity and stability. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, 5-Acetyl-4-fluorocyclohex-3-en-1-one has some limitations, including its low solubility in water and some organic solvents. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
5-Acetyl-4-fluorocyclohex-3-en-1-one has significant potential for future research in various fields. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be further investigated as a lead compound for the development of new drugs with antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a tool to study the mechanism of action of enzymes and other biological molecules. Further studies are also needed to fully understand the mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one and its potential applications in various fields.
Conclusion
In conclusion, 5-Acetyl-4-fluorocyclohex-3-en-1-one is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 5-Acetyl-4-fluorocyclohex-3-en-1-one in various fields and to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 5-Acetyl-4-fluorocyclohex-3-en-1-one involves the reaction of cyclohexenone with acetic anhydride and hydrofluoric acid. This reaction yields a mixture of isomers, which can be separated using column chromatography. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-Acetyl-4-fluorocyclohex-3-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been investigated as a potential lead compound for the development of new drugs. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to exhibit antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a tool to study the mechanism of action of enzymes and other biological molecules.
Propiedades
Número CAS |
145300-02-3 |
|---|---|
Nombre del producto |
5-Acetyl-4-fluorocyclohex-3-en-1-one |
Fórmula molecular |
C8H9FO2 |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
5-acetyl-4-fluorocyclohex-3-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h3,7H,2,4H2,1H3 |
Clave InChI |
DNMACXVAEUXUHO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)CC=C1F |
SMILES canónico |
CC(=O)C1CC(=O)CC=C1F |
Sinónimos |
3-Cyclohexen-1-one, 5-acetyl-4-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



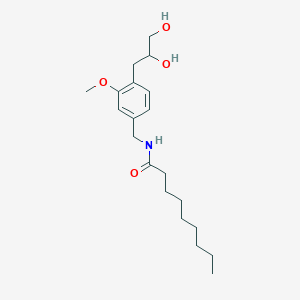
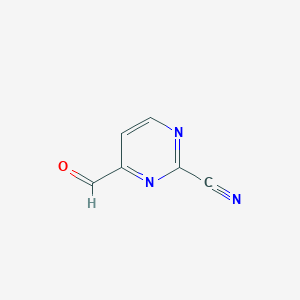
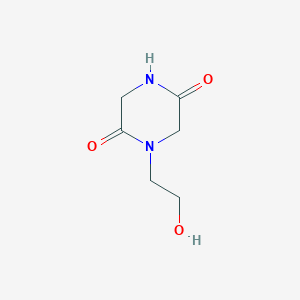
![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
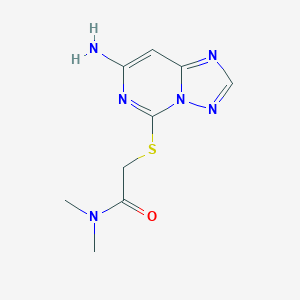
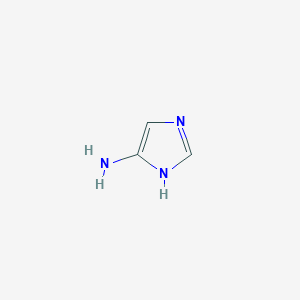
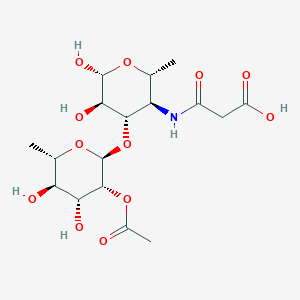
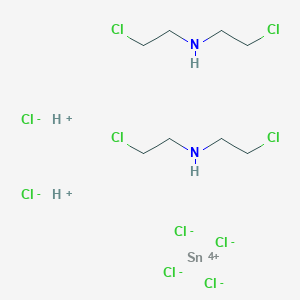
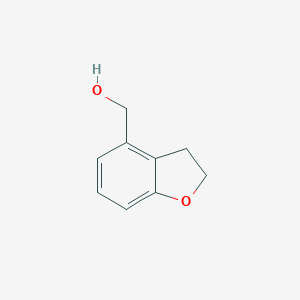
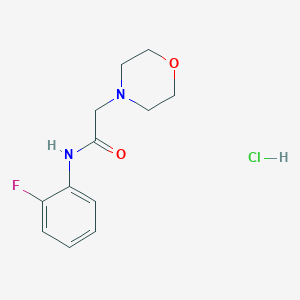
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)
